7-Deaza-7-propargylamino-ddATP

DNA sequencing Sanger sequencing click chemistry

7-Deaza-7-propargylamino-ddATP (CAS 114748-69-5) is a modified dideoxyadenosine triphosphate (ddATP) analog engineered for gene sequencing and nucleic acid labeling applications. The compound combines three distinct structural modifications: a 7-deazapurine base substitution, a propargylamino functional handle at the 7-position, and a dideoxyribose sugar lacking both 2′- and 3′-hydroxyl groups.

Molecular Formula C14H20N5O11P3
Molecular Weight 527.26 g/mol
Cat. No. B11931309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-propargylamino-ddATP
Molecular FormulaC14H20N5O11P3
Molecular Weight527.26 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN
InChIInChI=1S/C14H20N5O11P3/c15-5-1-2-9-6-19(14-12(9)13(16)17-8-18-14)11-4-3-10(28-11)7-27-32(23,24)30-33(25,26)29-31(20,21)22/h6,8,10-11H,3-5,7,15H2,(H,23,24)(H,25,26)(H2,16,17,18)(H2,20,21,22)/t10-,11+/m0/s1
InChIKeyLQOGZFINDBWPBN-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-7-propargylamino-ddATP Procurement Guide for Sequencing and DNA Labeling Applications


7-Deaza-7-propargylamino-ddATP (CAS 114748-69-5) is a modified dideoxyadenosine triphosphate (ddATP) analog engineered for gene sequencing and nucleic acid labeling applications . The compound combines three distinct structural modifications: a 7-deazapurine base substitution, a propargylamino functional handle at the 7-position, and a dideoxyribose sugar lacking both 2′- and 3′-hydroxyl groups . These modifications confer properties not achievable with unmodified ddATP or alternative amine-modified nucleotides, including improved chemical stability and a terminal alkyne moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1].

Why 7-Deaza-7-propargylamino-ddATP Cannot Be Replaced with Unmodified ddATP or Alternative Amine-Modified Nucleotides


Unmodified ddATP functions solely as an irreversible chain terminator in Sanger sequencing but lacks a functional group for downstream conjugation to fluorophores, biotin, or other detection moieties . Alternative amine-modified nucleotides with modifications at different positions (e.g., N6-aminohexyl-dATP) or lacking the 7-deaza substitution demonstrate divergent enzyme incorporation efficiencies and distinct labeling outcomes [1]. For instance, 5-propargylamino-dCTP shows successful incorporation only in PCR with Taq polymerase, whereas the 7-deaza-7-propargylamino modification on the adenine scaffold enables distinct polymerase compatibility profiles [1]. The 7-deaza substitution additionally replaces the N7 nitrogen with a carbon atom, altering purine ring stability under acidic or depurinating conditions—a property not conferred by amino modifications at other positions .

Quantitative Differentiation Evidence: 7-Deaza-7-propargylamino-ddATP vs. Closest Analogs and Alternatives


Dual-Function Architecture: Chain Termination Combined with Click Chemistry Reactivity

7-Deaza-7-propargylamino-ddATP combines irreversible chain termination (via the 2′,3′-dideoxyribose moiety) with a propargylamino functional group that enables post-incorporation CuAAC click chemistry with azide-modified fluorophores, biotin, or other reporter molecules . In contrast, unmodified ddATP provides chain termination but offers no functional handle for downstream conjugation, necessitating separate labeling workflows . The propargylamino-DNA products generated with this class of nucleotide undergo efficient CuAAC-mediated fluorescent dye labeling in the DNA minor groove [1].

DNA sequencing Sanger sequencing click chemistry nucleotide modification

Enhanced Purine Ring Stability via 7-Deaza Modification Under Acidic Conditions

The 7-deaza modification replaces the N7 nitrogen atom of the adenine purine ring with a carbon atom, a structural change known to improve stability under acidic or depurinating conditions . In pyrosequencing applications using the related analog 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP), the 7-deaza modification significantly reduced the inhibitory effect that dATPαS displays on apyrase nucleotide-degrading activity, demonstrating improved enzyme compatibility [1]. While unmodified ddATP lacks this 7-deaza substitution entirely, c7dATP (which contains the 7-deaza modification but lacks the propargylamino group) demonstrates the stability benefits conferred specifically by the 7-deaza architecture [1].

nucleotide stability depurination resistance 7-deaza modification

Pre-Conjugated Fluorescent Forms Enable Streamlined Sequencing Workflows

7-Propargylamino-7-deaza-ddATP (NU-1612) is commercially available as a pre-labeled product conjugated to multiple fluorescent dyes including ATTO 465, ATTO 495, ATTO-Thio12, Cy5, and DYQ-660, covering a spectral continuum across visible light wavelengths suitable for multiplexed detection [1]. This pre-conjugated availability distinguishes the 7-deaza-7-propargylamino-ddATP scaffold from unmodified ddATP, which typically requires separate dye coupling or alternative labeling strategies for fluorescence-based detection. The pre-conjugated forms are supplied as ready-to-use solutions (e.g., 0.50-0.55 mM concentration for ATTO 465 conjugate) .

fluorescent nucleotides Sanger sequencing dye-labeled ddNTPs

Optimal Application Scenarios for 7-Deaza-7-propargylamino-ddATP Based on Verified Differentiation Evidence


Sanger Sequencing with Post-Reaction Fluorescent Labeling via Click Chemistry

7-Deaza-7-propargylamino-ddATP serves as an amine-modified ddNTP building block for developing custom Sanger sequencing reagents. The compound is enzymatically incorporated during primer extension, terminating DNA synthesis at adenine positions while introducing a propargylamino handle for subsequent CuAAC click chemistry with azide-modified fluorophores . This two-step approach decouples nucleotide incorporation from dye conjugation, allowing researchers to optimize termination efficiency independently of dye properties and to explore non-standard fluorophores or affinity tags not commercially available as pre-conjugated ddNTPs [1].

Multiplex Fluorescent Sanger Sequencing Using Pre-Conjugated Derivatives

For laboratories requiring turnkey Sanger sequencing solutions, pre-conjugated 7-propargylamino-7-deaza-ddATP derivatives labeled with ATTO dyes (465, 495), Cy5, or DYQ-660 provide ready-to-use chain terminators covering distinct spectral windows for four-color multiplexed detection [2]. The 7-deaza modification enhances purine ring stability during thermal cycling and storage, while the pre-attached fluorophore ensures 1:1 stoichiometry of label to terminated fragment—critical for accurate peak quantification in sequencing electropherograms .

Site-Specific DNA Modification in the Minor Groove for FRET Probe Construction

Building on the demonstrated utility of propargylamino-dATP derivatives for site-specific enzymatic introduction of single modifications into the DNA minor groove, 7-deaza-7-propargylamino-ddATP can be incorporated as a defined chain-terminating modification at precise template positions [1]. The propargylamino group subsequently undergoes CuAAC click chemistry with azide-functionalized fluorophores, enabling construction of FRET-based oligonucleotide detection probes with controlled donor-acceptor distances and defined termination points [1].

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